3-Formyl-4-oxo-4H-1-benzopyran-7-yl decanoate
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Overview
Description
3-Formyl-4-oxo-4H-1-benzopyran-7-yl decanoate is a chemical compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-oxo-4H-1-benzopyran-7-yl decanoate typically involves the formylation of benzopyran derivatives. One common method is the Vilsmeier-Haack reaction, which uses formylating agents like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the desired position . The reaction conditions often require controlled temperatures and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-4-oxo-4H-1-benzopyran-7-yl decanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Carboxy-4-oxo-4H-1-benzopyran-7-yl decanoate.
Reduction: 3-Hydroxymethyl-4-oxo-4H-1-benzopyran-7-yl decanoate.
Substitution: Depending on the nucleophile, various substituted benzopyran derivatives.
Scientific Research Applications
3-Formyl-4-oxo-4H-1-benzopyran-7-yl decanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Formyl-4-oxo-4H-1-benzopyran-7-yl decanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Formylchromone: A closely related compound with similar formyl and chromone structures.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Another benzopyran derivative with a carboxylic acid group instead of a decanoate ester.
Uniqueness
3-Formyl-4-oxo-4H-1-benzopyran-7-yl decanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its decanoate ester group differentiates it from other benzopyran derivatives, potentially enhancing its lipophilicity and bioavailability .
Properties
CAS No. |
648433-85-6 |
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Molecular Formula |
C20H24O5 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(3-formyl-4-oxochromen-7-yl) decanoate |
InChI |
InChI=1S/C20H24O5/c1-2-3-4-5-6-7-8-9-19(22)25-16-10-11-17-18(12-16)24-14-15(13-21)20(17)23/h10-14H,2-9H2,1H3 |
InChI Key |
SOLAZEIDJHXZMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C=O |
Origin of Product |
United States |
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